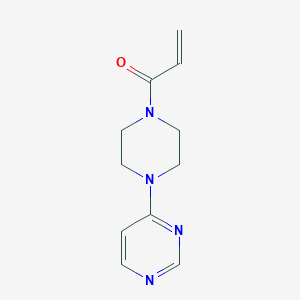
1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one, also known as P4VP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. P4VP is a small molecule that belongs to the class of piperazine derivatives and has a molecular formula of C13H15N5O.
Scientific Research Applications
1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one has shown potential therapeutic applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the treatment of inflammatory diseases and bacterial infections.
Mechanism of Action
The exact mechanism of action of 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell proliferation, angiogenesis, and inflammation. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the activity of VEGFR-2, which is involved in angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one in lab experiments is its relatively low toxicity compared to other chemical compounds. This compound has been shown to have low toxicity in various cell lines and animal models. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.
Future Directions
There are several future directions for the research of 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one. One of the directions is to further investigate its potential therapeutic applications in cancer treatment. Studies have shown that this compound can inhibit the growth of various cancer cell lines, but more research is needed to determine its efficacy in vivo. Another direction is to investigate the potential of this compound in the treatment of inflammatory diseases and bacterial infections. Finally, further research is needed to optimize the synthesis method of this compound to improve its yield and purity.
Synthesis Methods
The synthesis of 1-(4-Pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one involves the reaction between 4-(4-aminobutyl)piperazine and pyrimidine-4-carbaldehyde in the presence of acetic acid and ethanol. The reaction proceeds through a condensation reaction to form the final product, this compound. The yield of the reaction is typically around 60%, and the purity of the product can be improved through recrystallization.
properties
IUPAC Name |
1-(4-pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-2-11(16)15-7-5-14(6-8-15)10-3-4-12-9-13-10/h2-4,9H,1,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYUNUHKLQHVLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B2365324.png)
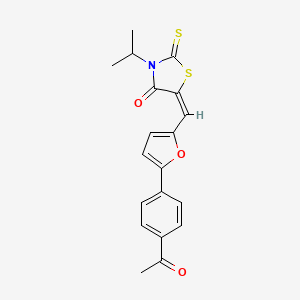

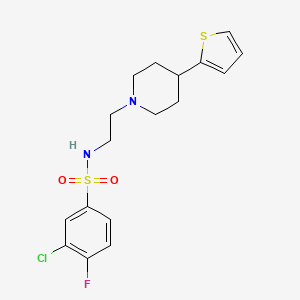
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2365333.png)
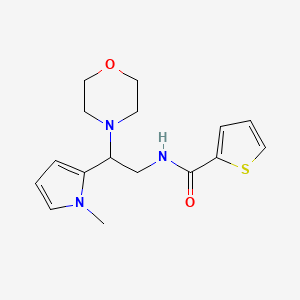
![2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B2365335.png)
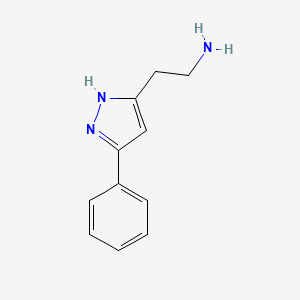

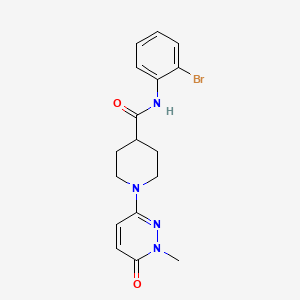
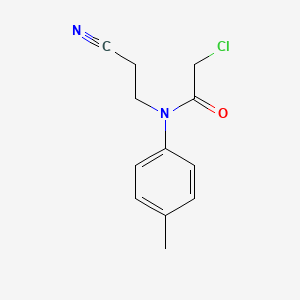
![3-[(2-Pyridylamino)ethylidene]benzo[b]pyran-2,4-dione](/img/structure/B2365342.png)
![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2365345.png)
![2-[(3-Chlorophenyl)methoxy]aniline](/img/structure/B2365347.png)